Dodecyl-D-glucosid

Übersicht

Beschreibung

Lauryl glucoside is a non-ionic surfactant derived from natural sources such as corn glucose and coconut oil. It is widely used in personal care products due to its mildness and excellent foaming properties. Lauryl glucoside is biodegradable and considered environmentally friendly, making it a popular choice in formulations for sensitive skin and eco-friendly products .

Wissenschaftliche Forschungsanwendungen

Laurylglucosid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Tensid in verschiedenen chemischen Reaktionen verwendet, um die Löslichkeit und Stabilität von Reaktanten zu verbessern.

Biologie: Wird in Zell-Lyse-Puffern zur Protein-Extraktion und -Reinigung eingesetzt.

Medizin: Wird in Formulierungen für Arzneimittel-Abgabesysteme verwendet, da es biokompatibel ist.

Industrie: Wird häufig in Körperpflegeprodukten wie Shampoos, Duschgels und Gesichtsreinigern eingesetzt, da es mild ist und schaumbildend wirkt

Wirkmechanismus

Laurylglucosid wirkt, indem es die Oberflächenspannung zwischen verschiedenen Substanzen reduziert und so ein leichteres Mischen ermöglicht. Diese Eigenschaft macht es zu einem effektiven Reinigungsmittel. Auf molekularer Ebene interagiert Laurylglucosid mit der Lipiddoppelschicht von Zellmembranen, stört die Membranstruktur und führt zur Zell-Lyse. Dieser Mechanismus ist besonders nützlich in biologischen Anwendungen zur Zelllyse und Protein-Extraktion .

Wirkmechanismus

Target of Action

Dodecyl D-glucoside, also known as n-Dodecyl β-D-glucopyranoside, is a nonionic detergent . It primarily targets membrane-bound proteins , such as G-Protein-Coupled Receptors . These proteins play a crucial role in transmitting signals from outside the cell to the inside, influencing various cellular processes.

Mode of Action

Dodecyl D-glucoside interacts with its targets by solubilizing these membrane-bound proteins in their native state . This interaction results in an overall decrease in the lipid chain order of the skin barrier, as revealed by infrared spectroscopy .

Result of Action

The primary molecular effect of Dodecyl D-glucoside’s action is the solubilization of membrane-bound proteins, maintaining their native state . On a cellular level, it enhances the permeation and penetration of substances through the skin, acting as a skin permeation/penetration enhancer .

Action Environment

Dodecyl D-glucoside is resistant to acid, alkali, and electrolyte environments . It has no cloud point, indicating stability over a wide temperature range . Its action, efficacy, and stability can be influenced by these environmental factors. Furthermore, it has been found to have a reversible interaction with skin barrier lipids, suggesting that its effects can be modulated by removing it from the skin .

Biochemische Analyse

Biochemical Properties

Dodecyl D-glucoside plays a crucial role in biochemical reactions, primarily as a solubilizing agent for membrane-bound proteins. It interacts with proteins such as G-protein-coupled receptors, facilitating their extraction and purification without denaturing them . The compound forms micelles in aqueous solutions, which encapsulate hydrophobic regions of proteins, thus maintaining their functional integrity. Additionally, Dodecyl D-glucoside interacts with bovine serum albumin, quenching its intrinsic fluorescence .

Cellular Effects

Dodecyl D-glucoside affects various cell types and cellular processes. It enhances the permeability of cell membranes, aiding in the delivery of drugs and other molecules into cells . This compound influences cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. It can also impact gene expression and cellular metabolism by altering the cellular environment and facilitating the uptake of specific molecules .

Molecular Mechanism

At the molecular level, Dodecyl D-glucoside exerts its effects through interactions with lipid bilayers and membrane proteins. It integrates into the lipid bilayer, disrupting the membrane structure and increasing its fluidity . This disruption allows for the solubilization of membrane proteins, which can then be extracted and studied. The compound also forms micelles that encapsulate hydrophobic regions of proteins, preventing their aggregation and maintaining their native conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dodecyl D-glucoside can change over time. The compound is relatively stable, but its effectiveness can decrease with prolonged storage or exposure to high temperatures . Over time, Dodecyl D-glucoside may degrade, leading to a reduction in its ability to solubilize proteins. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of membrane permeability and protein solubilization .

Dosage Effects in Animal Models

The effects of Dodecyl D-glucoside vary with different dosages in animal models. At low doses, it can enhance membrane permeability and facilitate drug delivery without causing significant toxicity . At high doses, Dodecyl D-glucoside can be toxic, leading to cell lysis and other adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired solubilization of membrane proteins .

Metabolic Pathways

Dodecyl D-glucoside is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and glycosidases, influencing the breakdown and synthesis of lipids . The compound can also affect metabolic flux by altering the availability of specific metabolites and cofactors. Studies have shown that Dodecyl D-glucoside can modulate the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Dodecyl D-glucoside is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the cellular environment . Once inside the cell, Dodecyl D-glucoside can localize to various compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its distribution is influenced by its interactions with specific binding proteins and transporters.

Subcellular Localization

Dodecyl D-glucoside is primarily localized to the plasma membrane and other membrane-bound organelles. It can also be found in the cytoplasm, where it interacts with various proteins and enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These interactions can affect the activity and function of Dodecyl D-glucoside, particularly in terms of its ability to solubilize membrane proteins and modulate cellular processes .

Vorbereitungsmethoden

Laurylglucosid wird durch die Reaktion von Glukose mit Laurylalkohol synthetisiert. Das Verfahren beinhaltet die Verwendung von Säure- oder Enzymkatalysatoren, um die Bildung der glykosidischen Bindung zu erleichtern. Die industrielle Produktion erfolgt in der Regel nach einem Direktverfahren, bei dem Glukose und Laurylalkohol unter kontrollierten Bedingungen miteinander reagieren, um hohe Ausbeuten und Reinheit zu erzielen. Die Reaktion ist effizient und produziert Wasser als einziges Nebenprodukt .

Analyse Chemischer Reaktionen

Laurylglucosid unterliegt hauptsächlich Reaktionen, die typisch für Glykoside und Alkohole sind. Es kann an folgenden Reaktionen teilnehmen:

Oxidation: Laurylglucosid kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können es in einfachere Alkohole umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. .

Vergleich Mit ähnlichen Verbindungen

Laurylglucosid ist Teil der Alkylpolyglucosid-Familie, die auch andere Verbindungen umfasst, wie z. B.:

Cocoglucosid: Wird aus Kokosnussöl und Glukose gewonnen und ist für seine milden Reinigungseigenschaften bekannt.

Decylglucosid: Ähnlich wie Cocoglucosid, jedoch mit einer kürzeren Kohlenstoffkette, was zu einem weniger stabilen Schaum führt.

Caprylyl-/Capryl Glucosid: Bekannt für sein höheres Irritationspotenzial im Vergleich zu Laurylglucosid. Laurylglucosid zeichnet sich durch seine Balance zwischen Milde und effektiver Reinigung aus, was es für Formulierungen für empfindliche Haut geeignet macht

Biologische Aktivität

Dodecyl D-glucoside (DDG) is a nonionic surfactant derived from glucose and dodecanol, commonly used in various applications, including cosmetics and pharmaceuticals. Its biological activity has garnered interest due to its potential antimicrobial properties and cytotoxic effects on cancer cells. This article explores the biological activity of DDG, focusing on its antimicrobial efficacy, cytotoxicity, and interactions with biological membranes.

Antimicrobial Activity

Dodecyl D-glucoside exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that DDG can effectively inhibit the growth of strains such as Staphylococcus aureus and Enterococcus faecalis . The minimum bactericidal concentration (MBC) of DDG has been reported at approximately 25 μM against these pathogens, demonstrating its potential as an antimicrobial agent in therapeutic applications .

Comparative Antimicrobial Efficacy

| Compound | MBC (μM) | Target Organisms |

|---|---|---|

| Dodecyl D-glucoside | 25 | S. aureus, E. faecalis |

| Tetradecyl β-D-glucoside | 50 | S. aureus |

| Hexadecyl α-D-mannoside | 25 | Candida spp. |

The data illustrates that while DDG is effective against specific Gram-positive strains, other glycosides with longer alkyl chains may exhibit broader antimicrobial activity .

Cytotoxicity Studies

DDG's cytotoxic effects have been studied in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of the CCRF-CEM cell line, a model for leukemia. The half-maximal inhibitory concentration (IC50) values for DDG were determined to be around 9.39 μM, indicating a significant reduction in cell viability at this concentration .

Cell Cycle Analysis

A detailed analysis of the cell cycle revealed that treatment with DDG resulted in an accumulation of cells in the G0/G1 phase while decreasing the S phase population. This effect suggests that DDG may induce cell cycle arrest, potentially leading to apoptosis in cancer cells:

| Treatment Concentration (IC50) | G0/G1 Accumulation (%) | S Phase Reduction (%) |

|---|---|---|

| 1× IC50 (9.39 μM) | 60 | 20 |

| 5× IC50 (46.95 μM) | 80 | 10 |

These findings indicate that DDG may be a candidate for further investigation as a therapeutic agent against certain cancers due to its ability to modulate cell cycle dynamics .

The mechanism by which DDG exerts its biological effects appears to involve interactions with cellular membranes. Studies using small-angle X-ray scattering (SAXS) have shown that DDG alters lipid bilayer properties, affecting membrane fluidity and permeability. This interaction can lead to increased membrane disruption in microbial cells and altered signaling pathways in eukaryotic cells .

Membrane Interaction Studies

Research has demonstrated that DDG interacts with phospholipid bilayers, causing changes in thickness and phase separation at elevated concentrations. Such interactions are critical for understanding how DDG can selectively target microbial membranes while sparing mammalian cells under certain conditions .

Eigenschaften

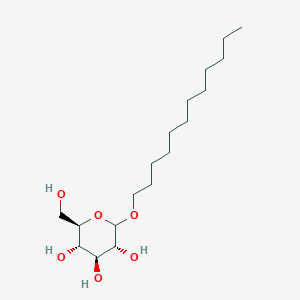

IUPAC Name |

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-IHAUNJBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893048 | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27836-64-2, 110615-47-9 | |

| Record name | Lauryl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27836-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(laurylglucoside)-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.